

Aderbasib experimental variability reduction

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Compound Focus: Aderbasib

CAS No.: 791828-58-5

Cat. No.: S547911

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Aderbasib (INCB007839) Overview

Aderbasib is a potent, orally active, low nanomolar inhibitor that targets the sheddase enzymes **ADAM10** and **ADAM17** [1] [2] [3]. It has been investigated in various contexts, including cancer research and virology.

Property	Details
Synonyms	INCB7839, INCB007839 [1] [3]
CAS Number	791828-58-5 [1]
Molecular Formula	C ₂₁ H ₂₈ N ₄ O ₅ [1] [3]
Molecular Weight	416.47 g/mol [1] [3]
Primary Targets	ADAM10, ADAM17 (IC ₅₀ values in low nM range) [1] [2]
Recommended Storage	-20°C or -80°C (as a stock solution in DMSO) [1]
In Vivo Formulation	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1]

Common Experimental Issues & Troubleshooting

Aderbasib's activity is highly dependent on precise experimental conditions. The table below outlines common challenges and their solutions.

Problem	Potential Cause	Recommended Solution
Low Potency / High IC₅₀	Degraded compound; incorrect stock solution concentration; insufficient pre-incubation time.	Use fresh, properly stored stock; verify concentration via HPLC; include a 30-minute pre-incubation step [4].
High Variability Between Replicates	Inconsistent cell seeding density; uneven compound solubilization; DMSO toxicity.	Standardize cell counting/passaging; vortex stock solutions before dilution; keep final DMSO concentration below 0.1% [1].
Off-Target Effects	Inhibition of other metalloproteinases (MMPs) at high concentrations.	Titrate concentration; use lowest effective dose (often 0.1-10 μ M); employ orthogonal assays (e.g., ELISA) to confirm target specificity [2].
Poor Solubility in Buffer	Precipitation in aqueous culture media.	Prepare stock in high-quality, dry DMSO; add compound to media while vortexing gently; do not store working dilutions [1].
Lack of Effect in Assay	Inefficient cellular uptake; redundant signaling pathways; incorrect model system.	Validate cellular uptake; use genetic knockdown (siRNA) as a positive control; ensure your model expresses ADAM10/17 [5].

Detailed Experimental Protocols

Here are standardized protocols for key applications, as cited in the literature.

► Protocol 1: Inhibiting ACE2/TMPRSS2 Shedding in Epithelial Cells

This protocol is adapted from a study investigating SARS-CoV-2 entry mechanisms [4].

- **1. Cell Culture:** Culture Caco-2 cells in appropriate medium (e.g., DMEM with 10% FBS). Seed cells in 12-well plates at a density of 2×10^5 cells/well and allow them to adhere overnight.
- **2. Pre-treatment with Aderbasib:** Prepare a 10 μ M working solution of **Aderbasib** from the DMSO stock in cell culture medium. Pre-treat cells with 10 μ M **Aderbasib** for 30 minutes.
- **3. Stimulation:** Stimulate the cells with Vasoactive Intestinal Peptide (VIP) (e.g., 100 nM) for 48 hours to upregulate ADAM10-mediated shedding.
- **4. Analysis:**
 - **Flow Cytometry:** Harvest cells and analyze the surface expression of ACE2 and TMPRSS2 using specific antibodies.
 - **Functional Assay:** Measure TMPRSS2 surface protease activity using a fluorescent peptide substrate.

► Protocol 2: Pseudovirus Entry Assay

This protocol is based on virology research for quantifying viral entry inhibition [4] [5].

- **1. Cell Preparation:** Seed permissive cells (e.g., Caco-2 or PK15) in 96-well plates 24 hours prior to infection to reach 70-80% confluence.
- **2. Inhibitor Treatment:**
 - **Short-term:** Pre-treat cells with **Aderbasib** (e.g., 10 μ M) for 15 minutes to assess the immediate effect of shedding inhibition on viral attachment/entry.
 - **Long-term:** Pre-treat cells for 48 hours to study the combined effect of shedding inhibition and potential downstream transcriptional changes.
- **3. Infection:** Incubate cells with a SARS-CoV-2 pseudovirus (or other relevant pseudovirus like Classical Swine Fever Virus) expressing a reporter gene (e.g., mCherry, GFP) for a specified period (e.g., 4-6 hours).
- **4. Quantification:** After 48-72 hours, measure fluorescence (or luminescence) to determine the infection rate. Normalize values to untreated control wells.

► Protocol 3: In Vivo Administration for Tumor Studies

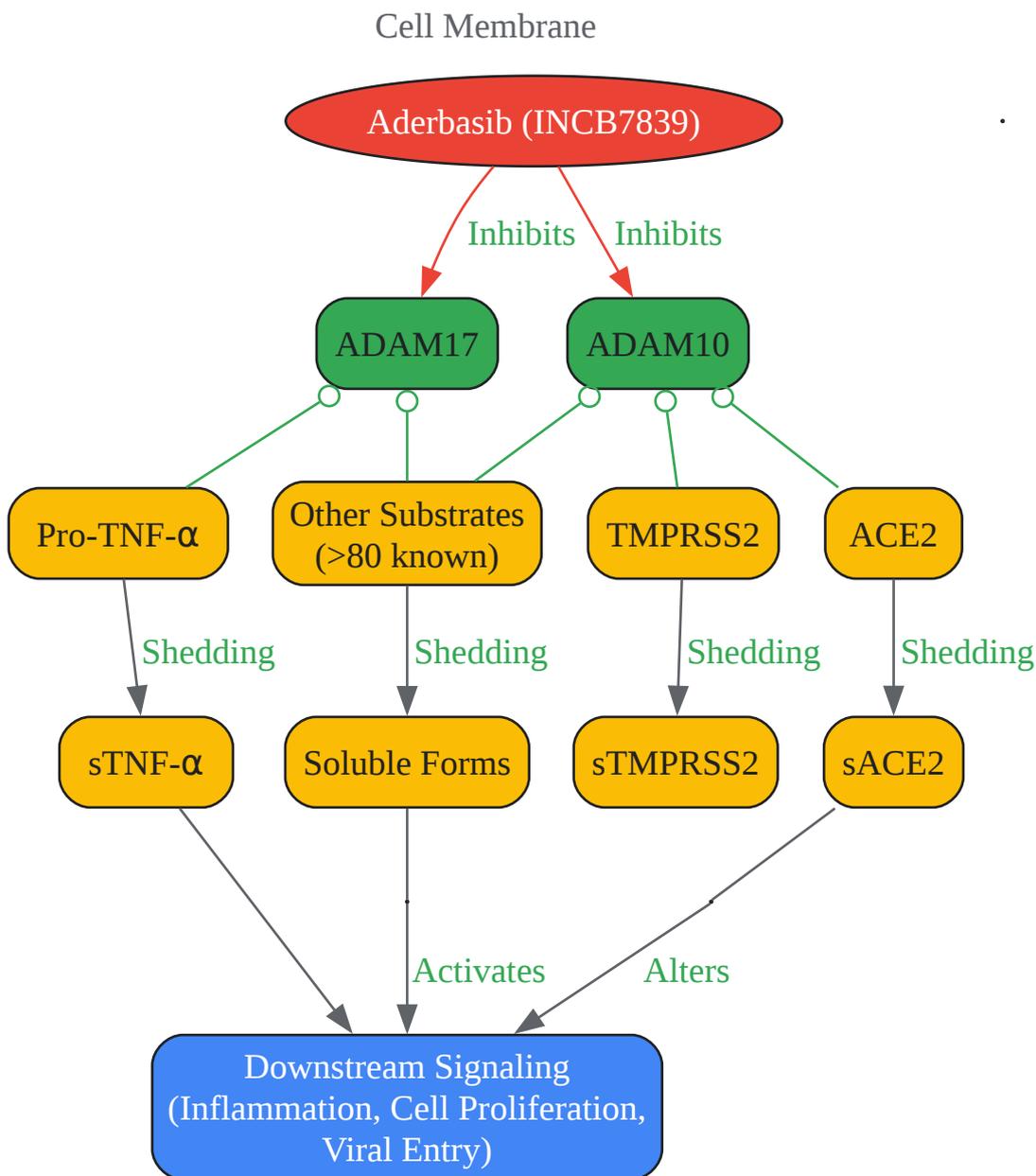
A protocol used in xenograft models to assess anti-tumor efficacy [1].

- **1. Formulation:** Prepare a fresh solution of **Aderbasib** for intraperitoneal (IP) injection. Dissolve the compound in a vehicle of **2% DMSO, 2% Tween 80, 48% PEG300, and 48% water** [1].
- **2. Dosing:** Administer **Aderbasib** at a dose of **50 mg/kg**.
- **3. Schedule:** Inject the compound 5 days per week. The treatment can be initiated after tumors are established (e.g., four weeks post-inoculation) and continued for several weeks to monitor effects on

tumor growth.

ADAM10/17 Signaling and Aderbasib Mechanism

The following diagram illustrates the key signaling pathways regulated by ADAM10 and ADAM17, and the point of inhibition by **Aderbasib**.



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Key Considerations for Experimental Design

- **Cell Line Validation:** Always confirm the expression levels of ADAM10 and ADAM17 in your specific cell line before starting experiments, as results can be highly model-dependent [5].
- **Critical Controls:** Include a **vehicle control** (DMSO at the same concentration as your treatment groups) and a **positive control** (e.g., a known ADAM17 activator like PMA) to validate your assay system.
- **Beyond Inhibition:** Remember that **Aderbasib** inhibits the proteolytic activity of ADAM10/17 but does not necessarily block their interaction with binding partners, which can have functional consequences.

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